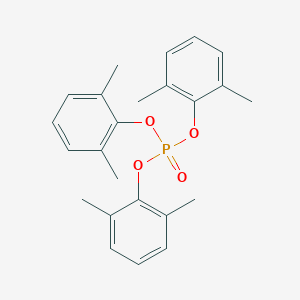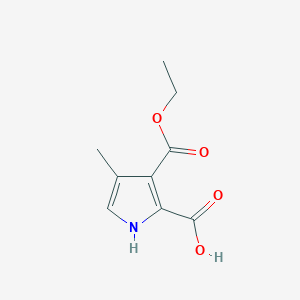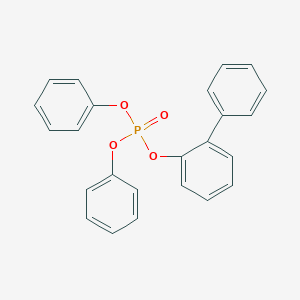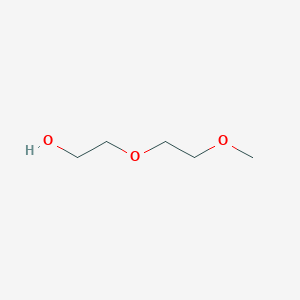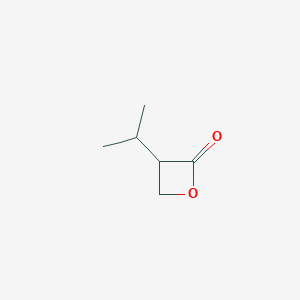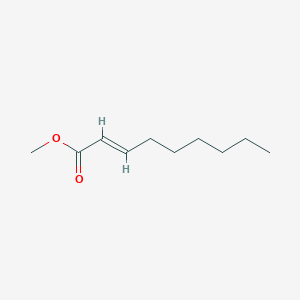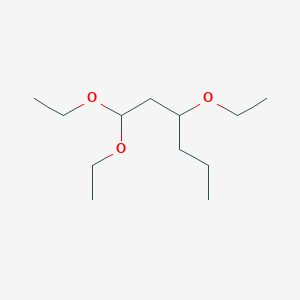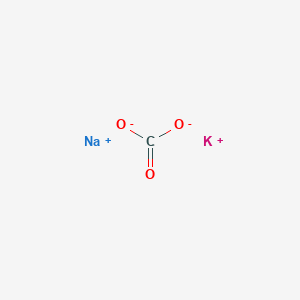
Potassium sodium carbonate
Übersicht
Beschreibung
Potassium Sodium Carbonate is a chemical compound that is primarily derived from potash . It is a white salt, odorless, and acts as a strong reducing agent .
Synthesis Analysis
Potassium Sodium Carbonate is industrially prepared by reacting potassium hydroxide and carbon dioxide. The solution crystallizes to form potash hydrate, which can further be heated above 200°C to produce the anhydrous salt . It’s also noted that Potassium Carbonate, in comparison with Potassium Hydroxide, produces higher yields and a higher surface area for the adsorption of large pollutant molecules such as dyes .
Molecular Structure Analysis
After administration, intravenous sodium bicarbonate dissociates to form sodium (Na) and bicarbonate (HCO3). Bicarbonate anions can consume hydrogen ions (H) and subsequently convert to carbonic acid (H2CO3). Carbonic acid subsequently converts to water (H2O) and carbon dioxide (CO2) for excretion from the lungs .
Chemical Reactions Analysis
Potassium Sodium Carbonate reacts with acids to release carbon dioxide . For example, it reacts with dilute HCl to form KCl, H2O, and CO2 .
Physical And Chemical Properties Analysis
Potassium Sodium Carbonate is a white salt with high melting (1164 K) and boiling point (1032 K). It is 2.43 g/cm³ thick. It is odorless. It shows no solubility towards ethanol and acetone. It rapidly dissolves in water to make a strongly alkaline solution .
Wissenschaftliche Forschungsanwendungen
- Application : Potassium sodium carbonate is used in the maintenance of normal bone health .
- Results : The results or outcomes obtained are also not specified in the source .
- Application : Potassium sodium carbonate is used in the production of activated carbon .
- Method : The specific method involves the activation of carbon with potassium carbonate. This process produces higher yields and a higher surface area for the adsorption of large pollutant molecules such as dyes .
- Results : The activated carbon obtained through this method had a higher porosity than the activated carbon produced by other methods .
Bone Health
Activated Carbon Production
Drying Agent
- Application : Potassium sodium carbonate is mainly used in the production of soap and glass .
- Results : The results or outcomes obtained are also not specified in the source .
- Application : It has been widely used for the production of electrode tubes, TV, photography items .
- Results : The results or outcomes obtained are also not specified in the source .
Soap and Glass Production
Electrode Tubes and Photography Items Production
Food Additive
- Application : Potassium sodium carbonate is used for glazes in the making of pottery .
- Results : The results or outcomes obtained are also not specified in the source .
- Application : It is used in the manufacture of pigments and printing inks .
- Results : The results or outcomes obtained are also not specified in the source .
- Application : Potassium sodium carbonate is used for the tanning and finishing of leather .
- Results : The results or outcomes obtained are also not specified in the source .
- Application : It is used in the dyeing, washing, and finishing of wool .
- Results : The results or outcomes obtained are also not specified in the source .
Glazes in Pottery Making
Manufacture of Pigments and Printing Inks
Tanning and Finishing of Leather
Dyeing, Washing, and Finishing of Wool
Flux in Metal Working
Safety And Hazards
Potassium Sodium Carbonate causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin and eyes, do not breathe dust, and do not ingest .
Zukünftige Richtungen
There are ongoing researches on the potential synergy of Chlorine and Potassium, Sodium Elements in Carbonation Enhancement of CaO-Based Sorbents . Also, there are studies on the use of Sodium-ion batteries as a viable alternative to lithium-ion battery technology, as their raw materials are economical, geographically abundant (unlike lithium), and less toxic .
Eigenschaften
IUPAC Name |
potassium;sodium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.K.Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYFRFHWUBBLRR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436378 | |
| Record name | Potassium sodium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.097 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium sodium carbonate | |
CAS RN |
10424-09-6 | |
| Record name | Potassium sodium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010424096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium sodium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium sodium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM SODIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T59FJ4J484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






